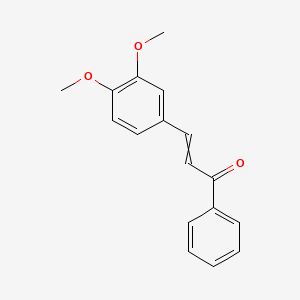
2-Propen-1-one, 3-(3,4-dimethoxyphenyl)-1-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propen-1-one, 3-(3,4-dimethoxyphenyl)-1-phenyl- is a chemical compound registered in the PubChem database It is known for its unique chemical properties and potential applications in various scientific fields
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 3-(3,4-dimethoxyphenyl)-1-phenyl- involves specific chemical reactions and conditions. One common method includes the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. This reaction yields the desired compound along with imidazolium chloride as a byproduct .
Industrial Production Methods
In industrial settings, the production of 2-Propen-1-one, 3-(3,4-dimethoxyphenyl)-1-phenyl- is scaled up by optimizing the reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reaction.
化学反应分析
Types of Reactions
2-Propen-1-one, 3-(3,4-dimethoxyphenyl)-1-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions involving 2-Propen-1-one, 3-(3,4-dimethoxyphenyl)-1-phenyl- typically require specific reducing agents.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions with 2-Propen-1-one, 3-(3,4-dimethoxyphenyl)-1-phenyl- include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, but they often involve controlled temperatures and the use of solvents to facilitate the reaction.
Major Products Formed
The major products formed from reactions involving 2-Propen-1-one, 3-(3,4-dimethoxyphenyl)-1-phenyl- depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives.
科学研究应用
2-Propen-1-one, 3-(3,4-dimethoxyphenyl)-1-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses and effects on biological systems.
Industry: 2-Propen-1-one, 3-(3,4-dimethoxyphenyl)-1-phenyl- is utilized in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of 2-Propen-1-one, 3-(3,4-dimethoxyphenyl)-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and the context in which the compound is used.
相似化合物的比较
2-Propen-1-one, 3-(3,4-dimethoxyphenyl)-1-phenyl- can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
CID 2632: A cephalosporin antibiotic with antibacterial properties.
CID 6540461: Another cephalosporin with similar pharmacological actions.
CID 5362065: A compound with similar structural features but different biological activities.
The uniqueness of 2-Propen-1-one, 3-(3,4-dimethoxyphenyl)-1-phenyl- lies in its specific chemical structure and the distinct reactions it undergoes, making it valuable for various applications in research and industry.
属性
分子式 |
C17H16O3 |
|---|---|
分子量 |
268.31 g/mol |
IUPAC 名称 |
3-(3,4-dimethoxyphenyl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C17H16O3/c1-19-16-11-9-13(12-17(16)20-2)8-10-15(18)14-6-4-3-5-7-14/h3-12H,1-2H3 |
InChI 键 |
LSHZPTCZLWATBZ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC=CC=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B8791066.png)
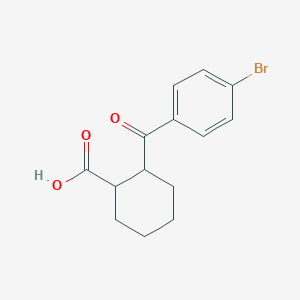
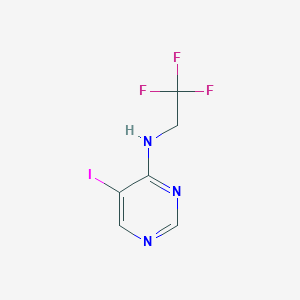
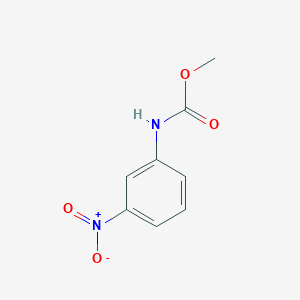
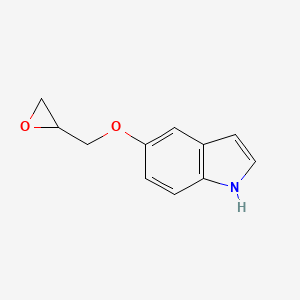
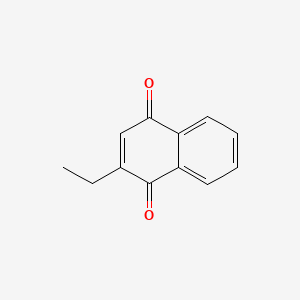
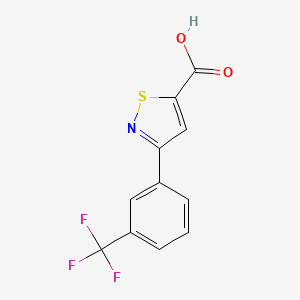
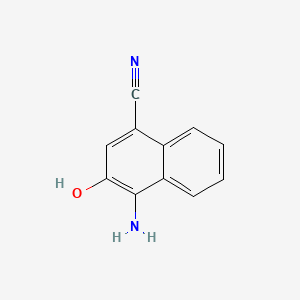
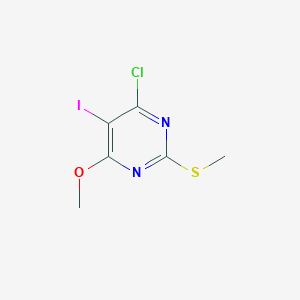
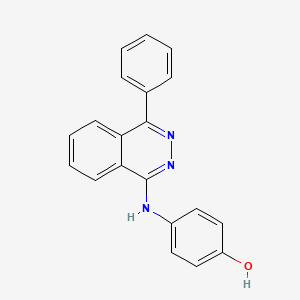
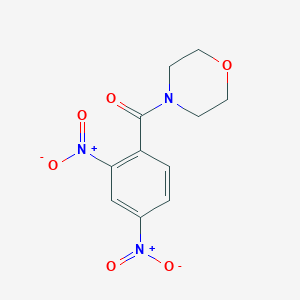
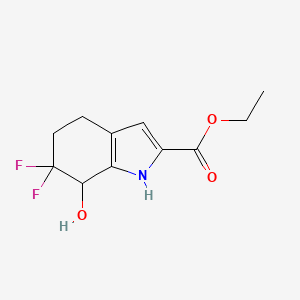
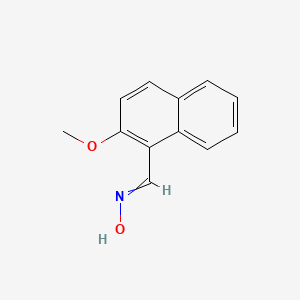
![6-(3-Methoxyphenyl)-4,4-dimethyl-1H-benzo[D][1,3]oxazin-2(4H)-one](/img/structure/B8791148.png)
